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Cat. No.: B1260880 Get Quote

Application Notes: Sodium D-Lactate in Enzyme
Kinetics
Introduction

Sodium D-lactate is the sodium salt of D-lactic acid, one of two stereoisomers of lactic acid.

While L-lactate is the predominant isomer in mammalian metabolism, D-lactate is produced in

smaller quantities, primarily through the methylglyoxal pathway.[1] However, significant

production of D-lactate by gut microbiota can lead to elevated systemic levels, a condition

known as D-lactic acidosis, which is associated with various pathological states, including

metabolic acidosis and neurological complications.[1] The distinct metabolic and signaling roles

of D-lactate are of growing interest to researchers.[1][2]

Applications in Enzyme Kinetics

Sodium D-lactate serves as a specific substrate for the enzyme D-lactate dehydrogenase (D-

LDH, EC 1.1.1.28), which catalyzes the reversible oxidation of D-lactate to pyruvate, coupled

with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[3][4]

D-Lactate + NAD+ <=> Pyruvate + NADH + H+

This specificity makes sodium D-lactate an invaluable tool for:
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Characterizing D-LDH: Determining key kinetic parameters such as the Michaelis constant

(Km) and maximum velocity (Vmax) for D-LDH from various biological sources.[5][6]

Screening for Inhibitors: Identifying and characterizing inhibitors of D-LDH for therapeutic or

research purposes.

Coupled Enzyme Assays: Using D-LDH as a coupling enzyme in assays for other enzymes

that produce pyruvate. For example, it is a key component in clinical kits for measuring

Alanine Aminotransferase (ALT) activity.[5]

Distinguishing between Lactate Isomers: As D-LDH is specific for D-lactate, it allows for the

specific measurement of this isomer in complex biological samples that may also contain L-

lactate.[7]

Metabolic and Signaling Significance

Beyond its role as a simple metabolite, D-lactate is emerging as a signaling molecule. It can be

transported into cells via monocarboxylate transporters (MCTs) and subsequently trigger

inflammatory responses.[2][8] Studies have shown that D-lactate can activate several key

signaling pathways, including PI3K/Akt, p38 MAPK, and ERK1/2, leading to the activation of

transcription factors like NF-κB and HIF-1.[2] This activation results in the increased expression

and secretion of inflammatory cytokines such as IL-6 and IL-8, linking D-lactate to inflammatory

conditions.[8]

Quantitative Data: Kinetic Parameters for D-Lactate
Dehydrogenase
The following table summarizes kinetic parameters for D-lactate dehydrogenase (D-LDH) from

different sources. Note that kinetic parameters can vary significantly based on the enzyme

source, purity, and assay conditions (e.g., pH, temperature, buffer composition).
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Enzyme
Source

Substrate Km (mM) Vmax
Assay
Conditions

Reference

Lactobacillus

delbrueckii

(ldLDH)

Pyruvate 1.34 Not Specified pH 7.5, 37°C [5]

Plateau Pika

(LDH-A4,

reverse

reaction)

Lactate

(isomer not

specified)

19.968 Not Specified pH 8.0 [9]

Plateau Pika

(LDH-B4,

reverse

reaction)

Lactate

(isomer not

specified)

8.980 Not Specified pH 8.0 [9]

Plateau Pika

(LDH-C4,

reverse

reaction)

Lactate

(isomer not

specified)

4.934 Not Specified pH 8.0 [9]

Note: Data for the forward reaction (D-lactate to pyruvate) is limited in the provided search

results. The Km value for the reverse reaction (pyruvate to D-lactate) is often determined.

Experimental Protocols
Protocol 1: Determination of D-LDH Kinetic Parameters (Km and Vmax)

This protocol describes a spectrophotometric method to determine the Km and Vmax of D-LDH

using sodium D-lactate as the substrate. The assay monitors the increase in absorbance at

340 nm resulting from the production of NADH.

Materials:

Purified D-lactate dehydrogenase (D-LDH) enzyme

Sodium D-lactate stock solution (e.g., 1 M)
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NAD+ stock solution (e.g., 50 mM)

Assay Buffer (e.g., 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5 - 8.0)

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

96-well UV-transparent microplates or quartz cuvettes

Ultrapure water

Procedure:

Preparation of Reagents:

Prepare a series of sodium D-lactate dilutions in ultrapure water from the stock solution.

The final concentrations in the assay should bracket the expected Km value (e.g., ranging

from 0.1x Km to 10x Km). A typical range might be 0.1 mM to 20 mM.

Prepare a working solution of D-LDH in Assay Buffer. The concentration should be

determined empirically to ensure a linear reaction rate for the duration of the

measurement. Keep the enzyme solution on ice.[10]

Prepare a working solution of NAD+ in Assay Buffer (e.g., final concentration of 2-5 mM).

Assay Reaction Setup:

For each substrate concentration, set up the reaction in a 96-well plate or cuvette. A

typical reaction volume is 200 µL.

Add the components in the following order:

Assay Buffer

Sodium D-lactate solution (at varying concentrations)

NAD+ solution

Include a "no substrate" control to measure any background activity.
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Equilibrate the plate/cuvettes to the desired temperature (e.g., 30°C or 37°C) for 5

minutes.[11]

Initiation and Measurement:

Initiate the reaction by adding the D-LDH enzyme solution to each well. Mix quickly but

thoroughly (e.g., by gentle pipetting or tapping the plate).[12]

Immediately begin measuring the absorbance at 340 nm (A340) in kinetic mode. Record

data every 15-30 seconds for 5-10 minutes.

Ensure the rate of reaction (the slope of A340 vs. time) is linear for the initial phase of the

reaction.

Data Analysis:

Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of

the absorbance vs. time plot. The velocity can be calculated using the Beer-Lambert law:

v₀ (µmol/min/mL) = (ΔA340 / min) / (ε * l) * 1000 where:

ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

l (path length in cm)

Plot the initial velocity (v₀) against the substrate concentration ([S]).

To determine Km and Vmax, fit the data to the Michaelis-Menten equation using non-linear

regression software.[6]

Alternatively, use a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]) to visualize

the data and calculate Km and Vmax from the slope (Km/Vmax) and y-intercept (1/Vmax).

[13]

Visualizations: Diagrams and Workflows
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Caption: D-Lactate induced inflammatory signaling pathway.[2][8]
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Caption: Experimental workflow for D-LDH enzyme kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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